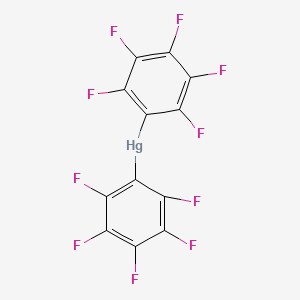

Bis(pentafluorophenyl)mercury

CAS No.: 973-17-1

Cat. No.: VC20305381

Molecular Formula: C12F10Hg

Molecular Weight: 534.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 973-17-1 |

|---|---|

| Molecular Formula | C12F10Hg |

| Molecular Weight | 534.70 g/mol |

| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)mercury |

| Standard InChI | InChI=1S/2C6F5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |

| Standard InChI Key | UAYZCFIZMZPZOZ-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Introduction

Synthesis and Polymorphism

Synthetic Routes

[Hg(C₆F₅)₂] is typically synthesized via two methods:

-

Thermal Decarboxylation: Heating pentafluorobenzoatomercury precursors, such as [Hg(O₂CC₆F₅)₂L] (L = ligand), eliminates CO₂ to yield [Hg(C₆F₅)₂L] complexes .

-

Transmetalation: Reactions of HgCl₂ with LiC₆F₅ or analogous reagents provide direct access to [Hg(C₆F₅)₂] .

Polymorphic Forms

Two polymorphs of [Hg(C₆F₅)₂] have been identified:

-

Form 1a: The traditional polymorph, crystallizing in a monoclinic system with a C–Hg–C angle of 177.10(11)° and pentafluorophenyl rings rotated by 58.0(2)° .

-

Form 1b: A newly discovered polymorph obtained via prolonged suspension in n-hexane or chloroform/hexane mixtures. It exhibits a larger ring rotation angle (74.6(1)°) and a nearly linear C–Hg–C geometry (177.10(11)°) .

Table 1: Crystallographic Parameters of [Hg(C₆F₅)₂] Polymorphs

| Parameter | Form 1a | Form 1b |

|---|---|---|

| Space Group | Monoclinic (P2₁/n) | Monoclinic (P2₁/n) |

| a (Å) | 11.7060(3) | 11.7060(3) |

| b (Å) | 7.8531(2) | 7.8531(2) |

| c (Å) | 13.5429(4) | 13.5429(4) |

| β (°) | 107.247(3) | 107.247(3) |

| C–Hg–C Angle (°) | 177.10(11) | 177.10(11) |

| Ring Rotation (°) | 58.0(2) | 74.6(1) |

The energy barrier between these polymorphs is low (~5 kcal/mol), facilitating interconversion under mild conditions .

Structural and Coordination Chemistry

Ligand Coordination Modes

[Hg(C₆F₅)₂] forms complexes with ligands via σ-donor interactions, adopting geometries dictated by ligand denticity and steric demands:

T-Shaped Complexes

With monodentate ligands like bis(2-diphenylphosphanophenyl) ether P,P’-dioxide (3), [Hg(C₆F₅)₂] adopts a distorted T-shape. In [Hg(C₆F₅)₂{2-PPh₂(O)C₆H₄}₂O] (3Hg), the Hg–O bond length is 2.711(3) Å, and C–Hg–O angles range from 88.11(15)° to 95.62(14)° .

Bridging Bidentate Complexes

Bidentate ligands such as bis(diphenylphosphano)methane P,P’-dioxide (1) yield dimeric structures. In [{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂] (1Hg), two Hg atoms are bridged by 1, each achieving a three-coordinate T-shape with Hg–O bonds of 2.5373(14) Å .

Polymeric Architectures

Ligands like bis{2-(N,N,N’,N’-tetraethyldiaminophosphano)imidazol-1-yl}methane P,P’-dioxide (2) induce 1D coordination polymers. In [Hg(C₆F₅)₂{2-PO(NEt₂)₂C₃N₂H₂}₂CH₂]ₙ (2Hg), each Hg atom is four-coordinate, linked by bridging ligands with Hg–O bonds of 2.648(2) Å .

Table 2: Hg–O Bond Lengths in Selected Complexes

| Complex | Hg–O Bond Length (Å) | Coordination Geometry |

|---|---|---|

| 1Hg | 2.5373(14) | T-shaped |

| 2Hg | 2.648(2) | Tetrahedral |

| 3Hg | 2.711(3) | Distorted T-shaped |

Comparative Analysis of Ligand Effects

Ligand Denticity and Steric Effects

-

Bidentate Ligands: Ligands like 1 and 2 enforce bridging motifs, with 2 favoring polymeric structures due to its flexible imidazole backbone .

-

Monodentate Ligands: Bulky ligands such as 3 restrict coordination to a single site, preventing polymerization .

Secondary Interactions

Weak Hg···F interactions (3.0–3.2 Å) stabilize certain structures, as observed in 1Hg and 2Hg . These interactions are absent in 3Hg, where steric bulk dominates .

Applications and Future Directions

Catalysis and Materials Science

[Hg(C₆F₅)₂] serves as a precursor for mercury-containing materials with potential applications in catalysis and optoelectronics. Its ability to form stable coordination polymers (2Hg) suggests utility in porous materials design .

Biological Studies

While toxicity concerns limit biological applications, structural insights from [Hg(C₆F₅)₂] complexes inform the design of less toxic mercury-based compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume